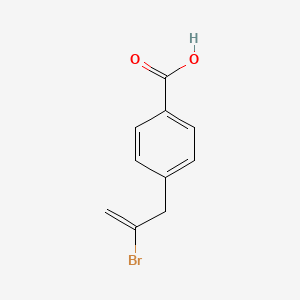

4-(2-Bromo-2-propenyl)benzoic acid

Description

4-(2-Bromo-2-propenyl)benzoic acid is a substituted benzoic acid derivative featuring a brominated allyl group at the para position of the aromatic ring. Its structure comprises a benzoic acid core with a 2-bromoallyl substituent (–CH₂–CBr=CH₂) at the 4-position. This compound is characterized by its dual reactivity: the carboxylic acid group enables hydrogen bonding and salt formation, while the brominated allyl group offers sites for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

4-(2-bromoprop-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPJCPKHYSTVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641269 | |

| Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-63-7 | |

| Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-2-propenyl)benzoic acid typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzoic acid derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a benzenonium intermediate, followed by deprotonation to yield the brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-2-propenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzoic acid derivative without the bromine substituent.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include de-brominated benzoic acid derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-(2-bromo-2-propenyl)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The compound can be oxidized to produce carboxylic acids or other derivatives.

- Reduction Reactions : It can be reduced to yield benzoic acid derivatives without the bromine substituent.

Biology

Research indicates that this compound may possess biological activities , particularly in antimicrobial and anticancer domains. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant inhibitory effects against various bacterial strains, potentially due to its lipophilicity which enhances membrane penetration.

- Anticancer Properties : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways such as MAPK/ERK. The mechanisms are believed to involve enzyme inhibition and disruption of cellular processes critical for cancer cell survival .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition comparable to established antibiotics, highlighting its potential as a therapeutic agent.

Study 2: Cancer Cell Line Testing

In experiments involving human cancer cell lines (e.g., Hep-G2), this compound demonstrated significant cytotoxicity, with marked increases in apoptosis markers observed at higher concentrations. This suggests its viability as a candidate for further development in cancer therapy.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific reactivity profiles, such as:

- Production of Specialty Polymers : The compound's reactivity can be harnessed to create polymers with tailored properties.

- Chemical Manufacturing : It serves as a precursor in synthesizing other valuable chemical compounds used across various industries.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-2-propenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Allyl Benzoic Acids

3-(2-Chloro-2-propenyl)benzoic Acid

- Structural Differences : Replaces bromine with chlorine on the allyl chain.

- Reactivity : The C–Cl bond (bond dissociation energy ~339 kJ/mol) is weaker than C–Br (~276 kJ/mol), making the chloro analog more reactive in nucleophilic substitutions but less effective in radical reactions.

- Applications : Higher electrophilicity favors faster SN2 reactions, whereas the bromo derivative’s larger atomic size enhances leaving-group ability in polar solvents .

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

- Structural Differences: Features a conjugated enone system (C=O and C=C) with a 4-bromophenyl group.

- Reactivity : The α,β-unsaturated ketone undergoes Michael additions, unlike the allyl bromide in the target compound.

- Applications : Used in heterocyclic synthesis (e.g., pyridines and nicotinates via reactions with nitrogen nucleophiles) .

Positional and Functional Group Isomers

2-Bromo-4-methylbenzoic Acid

- Structural Differences : Bromine at the ortho position and a methyl group at the para position.

- Physicochemical Properties : Methyl’s electron-donating effect reduces acidity (predicted pKa ~4.2 vs. ~2.8 for the target compound) and increases lipophilicity (logP ~2.5 vs. ~2.0).

- Applications : A building block for antibacterial anthranilic acids, leveraging steric hindrance from the methyl group to direct regioselective reactions .

5-Bromo-2-methoxybenzoic Acid

- Structural Differences : Methoxy group at the ortho position and bromine at the meta position relative to the carboxylic acid.

- Electronic Effects : Methoxy’s resonance donation decreases acidity (pKa ~4.5) compared to the target compound.

- Applications : Used in agrochemicals, where the methoxy group enhances bioavailability .

Amino- and Fluoro-Substituted Derivatives

4-Fluoro-2-(phenylamino)benzoic Acid

- Structural Differences: Fluorine at the para position and a phenylamino group at the ortho position.

- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the twisted conformation, while O–H⋯O dimers enhance crystallinity.

- Applications: Potential in crystal engineering and as a ligand in metal-organic frameworks (MOFs) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | pKa | logP | Key Reactivity |

|---|---|---|---|---|

| 4-(2-Bromo-2-propenyl)benzoic acid | 243.06 | ~2.8 | ~2.0 | Allylic bromine (SN2), Diels-Alder dienophile |

| 3-(2-Chloro-2-propenyl)benzoic acid | 200.61 | ~2.5 | ~1.8 | Faster SN2, less stable in radicals |

| 2-Bromo-4-methylbenzoic acid | 229.04 | ~4.2 | ~2.5 | Steric hindrance, regioselective substitution |

| 5-Bromo-2-methoxybenzoic acid | 231.05 | ~4.5 | ~1.7 | Bioavailability enhancer |

Research Findings

- Reactivity Trends : Brominated allyl groups in the target compound show superior leaving-group ability compared to chloro analogs in polar solvents, making them preferable for Pd-catalyzed cross-couplings .

- Biological Activity : Methyl and methoxy substituents in analogs like 2-bromo-4-methylbenzoic acid enhance lipophilicity, correlating with improved membrane permeability in antibacterial agents .

- Crystallinity: Hydrogen-bonding motifs in 4-fluoro-2-(phenylamino)benzoic acid enable predictable crystal packing, a property less pronounced in the bromoallyl derivative due to its nonpolar substituent .

Biological Activity

4-(2-Bromo-2-propenyl)benzoic acid, with the chemical formula CHBrO and CAS number 732249-63-7, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a bromoalkene substituent on the benzoic acid moiety. This structure allows for unique interactions within biological systems, particularly in enzyme inhibition and modulation of cellular pathways.

Antimicrobial Properties

Research indicates that various benzoic acid derivatives exhibit antimicrobial activities. A study highlighted the potential of halogenated benzoic acids to inhibit bacterial growth, suggesting that this compound may possess similar properties due to its structural features. The presence of the bromine atom enhances the lipophilicity of the compound, potentially increasing its membrane penetration and antibacterial efficacy .

Anticancer Activity

In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to activate apoptotic pathways in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation .

Enzyme Inhibition

This compound may inhibit specific enzymes involved in metabolic processes. Research has indicated that related compounds can act as inhibitors of proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition could lead to altered cellular homeostasis and increased apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The bromoalkene group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity and function.

- Signal Transduction Modulation : By interacting with key signaling molecules, this compound may alter downstream effects related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effects of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, comparable to established antibiotics .

Study 2: Cancer Cell Line Testing

In a series of experiments involving human cancer cell lines (e.g., Hep-G2), this compound was tested for cytotoxicity. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.